(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
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Description
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a useful research compound. Its molecular formula is C29H30N2O7 and its molecular weight is 518.566. The purity is usually 95%.
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Scientific Research Applications
Reaction and Synthesis
- Research on the compound 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione revealed that treatment with cyclic secondary amines led to the formation of complex compounds. These compounds underwent further reactions when treated with hydrobromic acid, indicating the compound's potential in complex organic synthesis (Šafár̆ et al., 2000).
Biological Evaluation
- A study on Schiff's bases and 2-azetidinones of isonocotinyl hydrazone revealed the potential antidepressant and nootropic activities of compounds related to the given chemical structure. This indicates the compound's relevance in medicinal chemistry, particularly in the development of CNS active agents (Thomas et al., 2016).
Structural Analysis
- Studies on related compounds, such as 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, provided insights into crystallographic structures and hydrogen bonding. Such studies are crucial for understanding the molecular geometry and potential interactions in chemical and pharmaceutical applications (Low et al., 2002).
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;1,4-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5.C4H8O2/c1-29-18-4-3-17(22(12-18)30-2)11-23-24(28)19-5-6-21-20(25(19)32-23)14-27(15-31-21)13-16-7-9-26-10-8-16;1-2-6-4-3-5-1/h3-12H,13-15H2,1-2H3;1-4H2/b23-11-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIVNCYDKSYEQT-CMKUNUBPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC.C1COCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC.C1COCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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